4-(5-Hydroxypyridin-2-yl)cyclohexanone
Description
4-(5-Hydroxypyridin-2-yl)cyclohexanone (CAS No. 857651-06-0) is a cyclohexanone derivative featuring a 5-hydroxypyridin-2-yl substituent at the 4-position of the cyclohexanone ring. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol . The compound is stored at 2–8°C, indicating sensitivity to thermal degradation, likely due to the hydroxyl and pyridine groups enhancing reactivity or instability .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(5-hydroxypyridin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H13NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12-11/h5-8,14H,1-4H2 |
InChI Key |
ARWCSSHLOJUENY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=NC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclohexanone Derivatives
Structural and Functional Group Variations
Cyclohexanone derivatives are widely studied for their diverse substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations :
- Aromaticity : Unlike Cuprizone, which lacks aromatic substituents, the pyridine ring in the target compound may facilitate π-π stacking in biological systems .
- Steric Effects : The tert-butyl group in M1 increases steric bulk, possibly reducing reactivity compared to the smaller hydroxypyridinyl group in the target compound .
Target Compound :
For example:
- M1: 4-(tert-butyl)cyclohexanone + benzaldehyde → 2,6-bis-(benzylidene) product .
- Chromene derivatives: Diarylidene cyclohexanone + malononitrile → fused-ring systems .
Comparison :
- Cuprizone: Synthesized via hydrazine linkage between two cyclohexanone units .
- ER-Binding Derivatives: 4-(4′-Hydroxyphenyl)cyclohexanone derivatives are prepared via catalytic reduction or oxime formation .
Estrogen Receptor (ER) Binding :
- 4-(4′-Hydroxyphenyl)cyclohexanone derivatives (e.g., compound 2 in ) exhibit high ERα affinity (Kd = 32 nM), comparable to estradiol (E2, Kd = 3 nM) .
- Target Compound: The 5-hydroxypyridinyl group may reduce ERα binding compared to phenolic analogs but could favor interactions with other targets (e.g., kinases or metalloenzymes).
Antimicrobial Activity :
- 4-(4-Substitutedphenyl)thiazole derivatives () show antibacterial and antifungal activity due to thiazole-hydrazinyl motifs . The target compound’s pyridine ring may offer similar bioactivity via distinct mechanisms.
Chelation Potential :
Physicochemical Properties
- Volatility: Simpler derivatives like 3-methyl-2-cyclohexanone (Nutclone) exhibit nutty odors due to volatility . The target compound’s hydroxyl and pyridine groups likely reduce volatility via hydrogen bonding.
- Solubility: Hydroxyl and pyridine groups may enhance water solubility compared to non-polar analogs (e.g., M1).
Stability and Industrial Relevance
- Vapor-Liquid Equilibrium (VLE): Cyclohexanone production impurities (e.g., cyclohexenol isomers) require separation using models like COSMO-RS . The target compound’s polar groups may complicate distillation, favoring chromatographic purification.
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